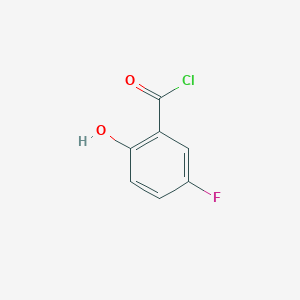
5-Fluoro-2-hydroxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-hydroxybenzoyl chloride is an organic compound that belongs to the class of aromatic carboxylic acid derivatives. It is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 2nd position on the benzene ring, along with a benzoyl chloride functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxybenzoyl chloride typically involves the chlorination of 5-Fluoro-2-hydroxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction conditions usually involve refluxing the mixture in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
5-Fluoro-2-hydroxybenzoic acid+SOCl2→5-Fluoro-2-hydroxybenzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The presence of the fluorine and hydroxyl groups on the benzene ring influences the reactivity towards electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are used under controlled conditions to introduce additional substituents on the benzene ring.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
5-Fluoro-2-hydroxybenzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-hydroxybenzoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of various derivatives. The presence of the fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the benzoyl chloride group.
2-Hydroxybenzoyl chloride: Lacks the fluorine atom, resulting in different reactivity and properties.
5-Chloro-2-hydroxybenzoyl chloride: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
5-Fluoro-2-hydroxybenzoyl chloride is unique due to the combined presence of the fluorine atom and the benzoyl chloride group. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical reactions and applications.
Propriétés
Numéro CAS |
2728-74-7 |
|---|---|
Formule moléculaire |
C7H4ClFO2 |
Poids moléculaire |
174.55 g/mol |
Nom IUPAC |
5-fluoro-2-hydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H |
Clé InChI |
WKYSFNIQJLXWJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


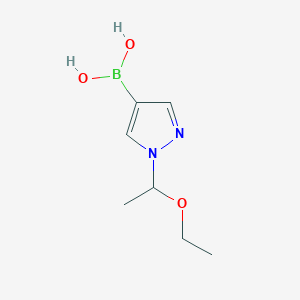
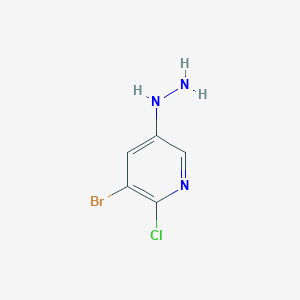

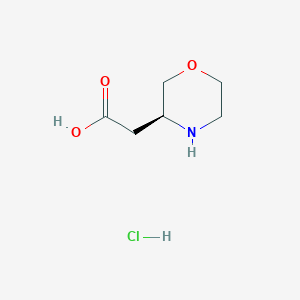
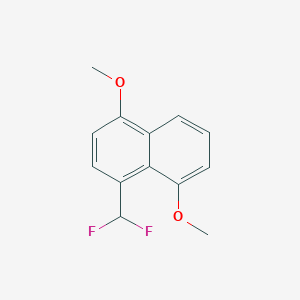
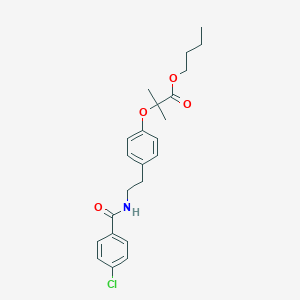
![1-[4-(Aminomethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B13425667.png)



![(Z)-N'-hydroxy-2-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13425704.png)


![2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B13425715.png)
